molecular formula C18H28N4O3 B7167518 N-[4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide

N-[4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide

Cat. No.: B7167518
M. Wt: 348.4 g/mol
InChI Key: DWQNWCZEAZRGKX-UHFFFAOYSA-N
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Description

N-[4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a piperidine ring, an oxadiazole ring, and a cyclopentanecarboxamide moiety, making it an interesting subject for scientific research.

Properties

IUPAC Name

N-[4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3/c1-12(19-17(24)14-5-3-4-6-14)11-16(23)22-9-7-15(8-10-22)18-20-13(2)21-25-18/h12,14-15H,3-11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQNWCZEAZRGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCN(CC2)C(=O)CC(C)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the piperidine ring via nucleophilic substitution. The final step often involves the coupling of the intermediate with cyclopentanecarboxylic acid under specific reaction conditions such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide: Unique due to its specific combination of functional groups and rings.

    N-[4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobutan-2-yl]cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    N-[4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobutan-2-yl]benzenecarboxamide: Similar structure but with a benzene ring instead of a cyclopentane ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological activities and chemical reactivity compared to similar compounds.

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